3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one

Medicinal Chemistry Drug Design Permeability

3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one (CAS 105774-63-8) is a 2,3-diaryl-substituted 1,3-thiazolidin-4-one derivative with the molecular formula C16H15NO2S and a molecular weight of 285.4 g/mol. The compound features a 4-methoxyphenyl group at the N3 position and an unsubstituted phenyl ring at the C2 position, yielding a hydrogen bond donor count of zero, a computed XLogP3 of 3.3, and a topological polar surface area of 29.5 Ų.

Molecular Formula C16H15NO2S
Molecular Weight 285.4 g/mol
CAS No. 105774-63-8
Cat. No. B3045375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one
CAS105774-63-8
Molecular FormulaC16H15NO2S
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3
InChIInChI=1S/C16H15NO2S/c1-19-14-9-7-13(8-10-14)17-15(18)11-20-16(17)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3
InChIKeyWCNWGJXFJDMLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility42.3 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one (CAS 105774-63-8): Core Scaffold Identity and Procurement Baseline


3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one (CAS 105774-63-8) is a 2,3-diaryl-substituted 1,3-thiazolidin-4-one derivative with the molecular formula C16H15NO2S and a molecular weight of 285.4 g/mol [1]. The compound features a 4-methoxyphenyl group at the N3 position and an unsubstituted phenyl ring at the C2 position, yielding a hydrogen bond donor count of zero, a computed XLogP3 of 3.3, and a topological polar surface area of 29.5 Ų [1]. It belongs to the thiazolidin-4-one pharmacophore class, which has been extensively characterized for antifungal, antimicrobial, and anticancer activities in peer-reviewed medicinal chemistry literature [2]. Sigma-Aldrich lists this compound as part of a collection of rare and unique chemicals and explicitly notes that no analytical data are collected for this product, with sales made on an 'AS-IS' basis .

Why Generic 2,3-Diaryl-1,3-thiazolidin-4-one Substitution Fails for CAS 105774-63-8


Substituting 3-(4-methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one (CAS 105774-63-8) with a generic 2,3-diaryl-thiazolidin-4-one analog is unsupported by data because the specific regiochemical arrangement—the 4-methoxyphenyl substituent at N3 combined with the unsubstituted phenyl at C2—produces a hydrogen bond donor count of zero, a distinct XLogP3 of 3.3, and a tPSA of 29.5 Ų that differ materially from both its regioisomer (2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one, CAS 65655-83-6) and from the 2-thioxo analog (3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one, CAS 5350-09-4) [1]. Systematic 13C NMR studies by Tierney et al. have demonstrated that substituent position on the two phenyl rings produces non-additive chemical shift effects at C-2, C-4, and C-5 of the thiazolidinone core, confirming that the N3-(4-methoxyphenyl) / C2-phenyl substitution pattern constitutes a structurally non-interchangeable chemotype [2][3].

Quantitative Differentiation Evidence for 3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one (CAS 105774-63-8)


Hydrogen Bond Donor Count of Zero Distinguishes CAS 105774-63-8 from Amino-Substituted and 2-Thioxo Thiazolidin-4-one Analogs

CAS 105774-63-8 possesses a hydrogen bond donor (HBD) count of zero as confirmed by PubChem computed properties and ChemBridge screening compound data, compared to HBD = 1 for the 2-thioxo analog 3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one (CAS 5350-09-4) and to HBD ≥ 1 for N-unsubstituted or amino-derivatized thiazolidin-4-one analogs [1]. A zero HBD count is a key determinant of passive membrane permeability and blood-brain barrier penetration potential, as codified in Lipinski's and related drug-likeness rules [2].

Medicinal Chemistry Drug Design Permeability

Experimentally Validated 13C NMR Chemical Shift Predictability Enables Structural Confirmation Superior to Untrained Thiazolidin-4-one Analogs

Tierney et al. developed and validated an additivity equation, DXY = DH + (DX - QH) + (QY - DH), for predicting 13C NMR chemical shifts at C-2, C-4, and C-5 specifically for the substituted 3-(4-methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one series, using a 13 × 13 matrix of substituents including p-OCH3 [1][2]. This empirically derived model allows researchers to confirm the identity and purity of CAS 105774-63-8 and its congeners with quantified accuracy, a capability not available for thiazolidin-4-one analogs outside this substitution series.

Analytical Chemistry Structural Characterization NMR Spectroscopy

Class-Level Antifungal Potency Against Clinical Candida spp. with Favorable Cytotoxicity Profile Supports Scaffold Prioritization

Carradori et al. (2017) synthesized and tested over 100 1,3-thiazolidin-4-one derivatives against clinical Candida spp., demonstrating that multiple compounds within the class exhibited minimum inhibitory concentrations (MICs) comparable to or lower than reference drugs clotrimazole, fluconazole, ketoconazole, miconazole, tioconazole, and amphotericin B [1]. Compounds with the lowest MICs were further tested for cytotoxicity (CC50) on Hep2 cells and showed relative safety [1]. Secci et al. (2016) similarly reported that N-benzyl-1,3-thiazolidin-4-ones displayed MIC values against Candida spp. alongside cytotoxicity CC50 values on Hep2 cells, with certain derivatives being less cytotoxic than clotrimazole [2]. The specific compound CAS 105774-63-8 has not been individually tested in these published studies, but its core scaffold and substitution pattern fall within the structurally characterized series.

Antifungal Candida Cytotoxicity Drug Discovery

Regioisomeric Identity Confers Distinct Solubility and Permeability Profile Relative to the 2-(4-Methoxyphenyl) Regioisomer

The target compound, 3-(4-methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one (CAS 105774-63-8), is the N3-(4-methoxyphenyl) regioisomer of 2-(4-methoxyphenyl)-3-phenyl-1,3-thiazolidin-4-one (CAS 65655-83-6). ChemBridge screening compound data for CAS 105774-63-8 report a computed LogP of 3.58, intrinsic aqueous solubility (LogSW) of -4.34, and tPSA of 29.5 Ų . While parallel measured values for the regioisomer are not available in the same dataset, the positional difference in the methoxyphenyl group is expected to produce differential solid-state packing and solvation energetics, as evidenced by Tierney et al.'s demonstration that substituent position on the N3-phenyl vs. C2-phenyl ring yields non-additive 13C chemical shift contributions [1].

Physicochemical Profiling Solubility Permeability ADME

Validated Application Scenarios for 3-(4-Methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one (CAS 105774-63-8)


CNS-Penetrant Antifungal Lead Optimization: Zero-HBD Scaffold Starting Point

For medicinal chemistry programs targeting fungal CNS infections (e.g., cryptococcal meningitis), CAS 105774-63-8 offers a zero hydrogen bond donor scaffold with a computed LogP of 3.58 and tPSA of 29.5 Ų, properties consistent with passive blood-brain barrier penetration . The class-level antifungal activity against Candida spp. demonstrated by Carradori et al. (2017) for closely related 1,3-thiazolidin-4-ones provides a rational basis for using this compound as a starting point for lead optimization [1]. The zero-HBD feature distinguishes it from the 2-thioxo analogs (HBD = 1) and many N-unsubstituted thiazolidin-4-ones, which may show limited CNS exposure .

NMR Method Development and Structural Confirmation Reference Standard

The compound serves as a structurally characterized member of the 3-(4-methoxyphenyl)-2-phenyl-1,3-thiazolidin-4-one series for which Tierney et al. (2008, 2016) have developed and validated additivity-based 13C NMR chemical shift prediction models [2][3]. Laboratories synthesizing or procuring novel analogs within this series can use the predicted and reported 13C shifts at C-2, C-4, and C-5 as reference values for structural confirmation, particularly given that the commercial supplier (Sigma-Aldrich) does not provide analytical data .

Structure-Activity Relationship (SAR) Expansion at the N3-Phenyl Position

In QSAR-driven antifungal discovery programs, CAS 105774-63-8 occupies a specific position (p-OCH3 at N3-phenyl, H at C2-phenyl) within the 13 × 13 substituent matrix characterized by Tierney et al. [2][3]. Researchers can use this compound as a defined reference point when systematically varying N3-phenyl substituents (e.g., replacing OCH3 with Cl, F, NO2, CH3) while keeping the C2-phenyl unsubstituted, enabling SAR interpretation with quantified electronic (Hammett) parameters already established for this scaffold [3].

Compound Library Diversity Screening with Pre-Computed ADME Filtering

CAS 105774-63-8 is listed in the ChemBridge Hit2Lead screening collection with pre-computed drug-likeness parameters (LogP = 3.58, LogSW = -4.34, tPSA = 29.5, Rotatable Bonds = 2, Hacc = 2, Hdon = 0) . For organizations procuring screening libraries for antifungal or anticancer phenotypic assays, these pre-computed parameters enable upfront in silico filtering without requiring additional analytical characterization. The compound's commercial availability in quantities from 1 mg to 100 mg through ChemBridge facilitates dose-response follow-up studies .

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